(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate
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Overview
Description
(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of (Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate involves several steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .
Chemical Reactions Analysis
(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for various diseases.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
(Z)-[1-amino-2-(4-methylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tinoridine: A non-steroidal anti-inflammatory drug with a thiophene scaffold. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C14H13N2O4S2- |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[[1-amino-2-(4-methylphenyl)sulfonylethylidene]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H14N2O4S2/c1-9-2-4-10(5-3-9)22(19,20)8-12(15)16-11-6-7-21-13(11)14(17)18/h2-7H,8H2,1H3,(H2,15,16)(H,17,18)/p-1 |
InChI Key |
XXXPBNFPZFACAS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=NC2=C(SC=C2)C(=O)[O-])N |
Origin of Product |
United States |
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